Cas no 23784-71-6 (2-Propenamide, 3-(4-chlorophenyl)-N,N-diethyl-)

2-Propenamide, 3-(4-chlorophenyl)-N,N-diethyl- structure
23784-71-6 structure
Product Name:2-Propenamide, 3-(4-chlorophenyl)-N,N-diethyl-
CAS No:23784-71-6
MF:C13H16ClNO
MW:237.725242614746
CID:1415453
PubChem ID:692371
Update Time:2025-04-20

2-Propenamide, 3-(4-chlorophenyl)-N,N-diethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, 3-(4-chlorophenyl)-N,N-diethyl-
    • SR-01000207067-1
    • AB00083014-01
    • F3095-0249
    • SR-01000207067
    • (2E)-3-(4-chlorophenyl)-N,N-diethyl-2-propenamide
    • 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide
    • 123827-90-7
    • (E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide
    • (E)-3-(4-chlorophenyl)-N,N-diethylacrylamide
    • Z31723241
    • 23784-71-6
    • G46496
    • 3-(4-chlorophenyl)-N,N-diethylacrylamide
    • AKOS001286603
    • EN300-25361
    • Inchi: 1S/C13H16ClNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-10H,3-4H2,1-2H3/b10-7+
    • InChI Key: WBPWCIRTQWZMBD-JXMROGBWSA-N
    • SMILES: ClC1C=CC(=CC=1)/C=C/C(N(CC)CC)=O

Computed Properties

  • Exact Mass: 237.09218
  • Monoisotopic Mass: 237.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31
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